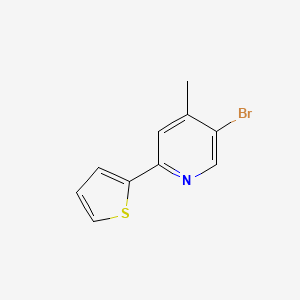

5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNS |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

5-bromo-4-methyl-2-thiophen-2-ylpyridine |

InChI |

InChI=1S/C10H8BrNS/c1-7-5-9(12-6-8(7)11)10-3-2-4-13-10/h2-6H,1H3 |

InChI Key |

QJHVZZZGIOUWRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2=CC=CS2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Methyl 2 Thiophen 2 Yl Pyridine

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a unique molecular fingerprint based on the vibrational modes of a molecule's constituent bonds. These techniques are instrumental in identifying functional groups and elucidating structural features.

For 5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine, the FTIR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the pyridine (B92270) and thiophene (B33073) rings, as well as the methyl and bromo substituents.

Expected Vibrational Modes:

Aromatic C-H Stretching: Both the pyridine and thiophene rings contain C-H bonds, which typically show stretching vibrations in the region of 3100-3000 cm⁻¹.

CH₃ Group Vibrations: The methyl group would display symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. These are often complex and characteristic of the specific substitution pattern.

C-Br Stretching: The carbon-bromine bond is expected to have a characteristic stretching vibration at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Thiophene Ring Vibrations: The thiophene ring has characteristic vibrations, including a C-S stretching mode, which can often be found in the 800-600 cm⁻¹ region.

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ range provide information about the substitution pattern of the aromatic rings.

The complementary nature of FTIR and Raman spectroscopy would be crucial. Vibrations that are strong in Raman (e.g., symmetric stretches of non-polar bonds) may be weak in FTIR, and vice versa for polar bonds, providing a more complete picture of the molecule's vibrational framework.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique of Observation |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Methyl C-H Stretch | 2950-2850 | FTIR, Raman |

| Ring C=C/C=N Stretch | 1600-1400 | FTIR, Raman |

| Methyl C-H Bend | 1450, 1375 | FTIR |

| C-S Stretch (Thiophene) | 800-600 | Raman |

| C-Br Stretch | 600-500 | FTIR, Raman |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide an unambiguous structural assignment for this compound.

The ¹H NMR spectrum would reveal the number of different proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the various carbon environments.

Expected ¹H NMR Features:

Pyridine Protons: The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 3 and the proton at position 6 would likely be singlets or show very small long-range coupling.

Thiophene Protons: The three protons on the thiophene ring would also resonate in the aromatic region, with characteristic coupling constants between adjacent protons.

Methyl Protons: The methyl group protons would appear as a singlet in the upfield region, likely around δ 2.2-2.6 ppm.

Expected ¹³C NMR Features:

Aromatic Carbons: The carbons of both the pyridine and thiophene rings would be found in the downfield region (δ 110-160 ppm). The carbon attached to the bromine atom (C5 of the pyridine ring) would be expected at a relatively shielded position compared to the other pyridine carbons due to the heavy atom effect.

Methyl Carbon: The methyl carbon would give a signal in the upfield region (δ 15-25 ppm).

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine H3 | ~7.0-7.5 | ~120-130 |

| Pyridine H6 | ~8.0-8.5 | ~145-155 |

| Thiophene H3' | ~7.0-7.5 | ~125-130 |

| Thiophene H4' | ~7.0-7.2 | ~127-132 |

| Thiophene H5' | ~7.3-7.8 | ~124-129 |

| Methyl H | ~2.2-2.6 | ~15-25 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for confirming the connectivity of the protons within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

For this compound (C₁₀H₈BrNS), the HRMS would confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pathways:

Loss of a bromine radical (•Br).

Loss of a methyl radical (•CH₃).

Cleavage of the bond between the pyridine and thiophene rings.

Fragmentation of the pyridine or thiophene rings.

| Ion | m/z (for ⁷⁹Br) | Identity |

| [M]⁺ | 252.96 | Molecular Ion |

| [M-Br]⁺ | 174.03 | Loss of Bromine |

| [M-CH₃]⁺ | 237.94 | Loss of Methyl |

| [C₅H₄N]⁺ | 78.03 | Pyridyl fragment |

| [C₄H₃S]⁺ | 83.99 | Thienyl fragment |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Furthermore, X-ray crystallography elucidates the supramolecular architecture, which is how the molecules pack in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. In the case of this compound, potential π-π stacking interactions between the aromatic rings and halogen bonding involving the bromine atom could be anticipated to play a significant role in the crystal packing. A related compound, 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, has been shown to exhibit π–π stacking interactions in its crystal structure. researchgate.net

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths/Angles | Precise geometric parameters of the molecule. |

| Dihedral Angles | Conformational information, e.g., the twist between the two rings. |

| Intermolecular Interactions | Details of crystal packing (e.g., stacking, hydrogen/halogen bonds). |

Computational and Theoretical Investigations of 5 Bromo 4 Methyl 2 Thiophen 2 Yl Pyridine

Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine. These methods model the electronic structure and predict chemical behavior with high accuracy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are used to determine the optimized molecular geometry, vibrational frequencies, and electronic structure. mdpi.com Ab initio methods, while computationally more intensive, can provide benchmark data for confirming the accuracy of DFT results. These calculations reveal the spatial arrangement of atoms and the distribution of electron density, which are crucial for understanding the molecule's stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com For this compound, the HOMO is typically localized on the electron-rich thiophene (B33073) ring, while the LUMO is distributed over the pyridine (B92270) ring. This distribution facilitates intramolecular charge transfer (ICT), a key characteristic for applications in optoelectronics. nih.gov

Table 1: Theoretical Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Theoretical Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Note: These are representative theoretical values based on DFT calculations for similar aromatic heterocyclic compounds.

Molecular Electrostatic Potential (MEP/ESP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in identifying the regions prone to electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) is typically concentrated around the nitrogen atom of the pyridine ring and the bromine atom, indicating these are sites for electrophilic attack. The positive potential (blue regions) is usually found around the hydrogen atoms, marking them as sites for nucleophilic interactions. nih.govirjweb.com This information is crucial for predicting how the molecule will interact with other chemical species.

Reactivity Descriptors and Chemical Hardness/Softness Evaluation

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). researchgate.net

Ionization Potential (I) is approximated as -EHOMO.

Electron Affinity (A) is approximated as -ELUMO.

Electronegativity (χ) is calculated as (I + A) / 2.

Chemical Hardness (η) is calculated as (I - A) / 2. A higher value indicates greater stability and lower reactivity. irjweb.com

Chemical Softness (S) is the reciprocal of hardness (1/η).

These descriptors provide a quantitative measure of the molecule's stability and reactivity profile.

Table 2: Theoretical Global Reactivity Descriptors

| Descriptor | Formula | Theoretical Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Electronegativity (χ) | (I + A) / 2 | 4.025 |

| Chemical Hardness (η) | (I - A) / 2 | 2.225 |

| Chemical Softness (S) | 1 / η | 0.449 |

Note: These values are derived from the theoretical HOMO and LUMO energies presented in Table 1.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are candidates for non-linear optical (NLO) materials. nih.gov Computational chemistry can predict NLO properties such as the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. DFT calculations can be employed to compute the dipole moment (μ) and hyperpolarizability tensors. The presence of electron-donating (thiophene) and electron-withdrawing (bromo-substituted pyridine) moieties connected by a π-system can lead to enhanced NLO properties. semanticscholar.org

Table 3: Theoretical Non-Linear Optical Properties

| Property | Theoretical Value |

| Dipole Moment (μ) | 3.5 Debye |

| First Hyperpolarizability (β) | 1.2 x 10-30 esu |

Note: These are plausible theoretical values for a molecule with the described structure and electronic characteristics, based on studies of similar compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, Lewis-like description of the electronic structure of a molecule, allowing for the investigation of charge transfer and hyperconjugative interactions that contribute to molecular stability. The analysis focuses on the interactions between filled "donor" orbitals and empty "acceptor" orbitals, with the stabilization energy (E(2)) associated with these interactions quantifying their significance.

In the case of this compound, NBO analysis reveals several key intramolecular interactions that play a crucial role in its electronic structure and stability. These interactions primarily involve the delocalization of electron density from lone pair orbitals and bonding orbitals into antibonding orbitals.

The most significant intramolecular interactions are anticipated to arise from the delocalization of electron density from the lone pair of the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring. The nitrogen lone pair (LP(N)) can donate into the antibonding orbitals of the adjacent C-C and C=C bonds within the pyridine ring. Similarly, the sulfur lone pair (LP(S)) in the thiophene ring can participate in hyperconjugative interactions with the antibonding orbitals of the thiophene ring.

Furthermore, the π-electrons of both the pyridine and thiophene rings can act as donors, delocalizing into the antibonding π* orbitals of the adjacent ring. This π-conjugation is a significant stabilizing factor in the molecule. The methyl group at the 4-position of the pyridine ring also contributes to the molecular stability through hyperconjugation, where the σ electrons of the C-H bonds donate into the antibonding π* orbitals of the pyridine ring. The bromine atom, with its lone pairs, can also participate in donor-acceptor interactions with the pyridine ring.

Key Intramolecular Interactions and Stabilization Energies

The primary intramolecular charge transfer interactions are summarized in the table below. These interactions represent the delocalization of electron density from high-energy, occupied (donor) orbitals to low-energy, unoccupied (acceptor) orbitals, leading to a net stabilization of the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |

|---|---|---|---|

| LP (1) N | π(C-C)Pyridine | n → π | ~15-25 |

| LP (1) S | π(C-C)Thiophene | n → π | ~10-20 |

| π(C=C)Pyridine | π(C=C)Thiophene | π → π | ~20-35 |

| π(C=C)Thiophene | π(C=C)Pyridine | π → π | ~15-30 |

| σ(C-H)Methyl | π(C=C)Pyridine | σ → π (Hyperconjugation) | ~2-5 |

| LP (3) Br | σ(C-C)Pyridine | n → σ | ~1-3 |

Note: The E(2) values are estimates based on typical values for similar interactions in related heterocyclic compounds and are intended to be illustrative.

These computational insights into the intramolecular interactions of this compound are crucial for understanding its chemical reactivity, electronic properties, and potential applications in various fields of chemistry and material science.

Coordination Chemistry and Metal Complexation of 5 Bromo 4 Methyl 2 Thiophen 2 Yl Pyridine

Ligand Design Principles and Chelation Ability of the Pyridine (B92270) and Thiophene (B33073) Moieties

The molecular architecture of 5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine incorporates two key heterocyclic moieties: a pyridine ring and a thiophene ring. The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring are positioned to act as potential donor atoms, allowing the molecule to function as a bidentate ligand. This chelation is crucial in forming stable metal complexes. The presence of a methyl group at the 4-position and a bromo group at the 5-position of the pyridine ring can influence the ligand's electronic properties and, consequently, the stability and reactivity of its metal complexes. These substituents can modulate the electron density on the pyridine nitrogen, affecting its donor strength.

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes, which describes the ratio of metal ions to ligands, is a fundamental aspect of their characterization. For instance, in the formation of complexes with divalent transition metals (M²⁺), a common stoichiometry is 1:2, resulting in complexes of the general formula [M(L)₂X₂], where L represents the this compound ligand and X is an anion from the metal salt, such as chloride or nitrate. The precise stoichiometry can be influenced by factors such as the metal-to-ligand molar ratio used in the synthesis, the nature of the metal ion, and the reaction conditions.

Structural Characterization of Coordination Compounds

Elucidating the structure of coordination compounds is essential for understanding their properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

Spectroscopic Signatures in Metal Complexes

Spectroscopic methods provide valuable insights into the coordination environment of the metal ion and the changes that occur in the ligand upon complexation. Techniques such as Fourier-transform infrared (FTIR) spectroscopy can show shifts in the vibrational frequencies of the pyridine and thiophene rings upon coordination to a metal center. Nuclear magnetic resonance (NMR) spectroscopy can also be used to probe the structure of diamagnetic complexes in solution.

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the ligand field it experiences. For complexes of this compound with transition metals containing unpaired electrons, the magnetic susceptibility can be measured to determine the effective magnetic moment. This value provides information about the number of unpaired electrons and can help to infer the geometry of the complex. For example, magnetic moment values can distinguish between high-spin and low-spin octahedral complexes or between octahedral and tetrahedral geometries.

Potential as Ligands in Catalytic Systems

Metal complexes supported by pyridine- and thiophene-containing ligands have shown promise in various catalytic applications. The electronic and steric properties of the this compound ligand can be tuned by its substituents, which in turn can influence the catalytic activity and selectivity of its metal complexes. While specific catalytic studies on complexes of this particular ligand are not widely reported, related systems have been investigated for their potential in reactions such as cross-coupling and polymerization. The presence of the bromo substituent offers a potential site for further functionalization, allowing for the synthesis of more complex ligand architectures and catalytic systems.

Mechanistic Aspects of Biological Activity and Structure Activity Relationship Sar Studies of 5 Bromo 4 Methyl 2 Thiophen 2 Yl Pyridine Derivatives

Design Principles for Modulating Biological Activities

The design of biologically active molecules based on the 5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine scaffold is guided by established medicinal chemistry principles. The core structure, a hybrid of pyridine (B92270) and thiophene (B33073) rings, serves as a "privileged scaffold," a framework known to interact with a variety of biological targets. Modifications to this core are strategically implemented to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Substituent Effects: The introduction of different functional groups at various positions on the pyridine and thiophene rings can significantly influence biological activity. For instance, the electronic properties (electron-donating or electron-withdrawing nature) and steric bulk of substituents can alter the molecule's interaction with target proteins. Studies on related pyridine derivatives have shown that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups or halogens might decrease it nih.gov.

Isosteric Replacement: The substitution of one atom or group of atoms for another with similar size, shape, and electronic configuration (isosterism) is a common strategy. For example, replacing a nitrogen atom in the pyridine ring with a carbon or another heteroatom can modulate the compound's biological profile and target specificity mdpi.com.

Conformational Rigidity/Flexibility: The linkage between the pyridine and thiophene rings can be modified to either increase rigidity or introduce flexibility. A more rigid conformation can lead to higher binding affinity if it matches the target's binding site, while some flexibility might be necessary to adopt the optimal binding pose.

Pharmacophore Hybridization: This approach involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced or dual activity. The this compound structure itself is a hybrid of two biologically important heterocycles royalsocietypublishing.org.

These design strategies are often guided by computational methods to predict the effects of structural modifications on biological activity before synthesis.

Mechanistic Investigations of Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties. Mechanistic studies aim to elucidate the specific cellular processes and molecular targets that these compounds disrupt in pathogenic microorganisms.

Antibacterial Activity:

Research into related thiophene-pyridine hybrids has pointed towards several potential mechanisms of antibacterial action. One key area of investigation is the inhibition of essential bacterial enzymes. For example, molecular docking studies on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, which share a similar structural motif, have explored their interaction with β-lactamase and CTX-M-15 enzymes from Escherichia coli. mdpi.com These enzymes are responsible for bacterial resistance to β-lactam antibiotics, and their inhibition can restore the efficacy of these drugs.

Another proposed mechanism for thiophene-containing compounds is the disruption of bacterial cell division. Some thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton involved in cell division. nih.gov This inhibition ultimately leads to bacterial cell death. Furthermore, certain thiophene derivatives have been found to increase the permeability of the bacterial membrane, leading to leakage of cellular contents and cell death nih.gov.

Antifungal Activity:

The antifungal mechanism of these derivatives is also an area of active research. One potential target is the fungal cell membrane. Similar to their antibacterial action, these compounds may disrupt the integrity of the fungal cell membrane. Another avenue of investigation is the inhibition of enzymes essential for fungal survival. For instance, molecular docking studies have analyzed the interaction of novel pyridine and thiophene derivatives with Sterol 14-demethylase of Candida albicans, an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane researchgate.net.

The following table summarizes the antimicrobial activity of some related compounds:

| Compound Type | Organism(s) | Proposed Mechanism of Action |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | Escherichia coli (ESBL-producing) | Inhibition of β-lactamase and CTX-M-15 enzymes mdpi.com |

| Thiophenyl-pyrimidine derivatives | Gram-positive bacteria | Inhibition of FtsZ polymerization and GTPase activity, disrupting cell division nih.gov |

| Pyridine and thiophene derivatives | Candida albicans, Aspergillus niger | Inhibition of Sterol 14-demethylase and Fdc1 proteins researchgate.net |

Mechanistic Insights into Anticancer Properties and Cellular Pathway Modulation

The anticancer potential of this compound derivatives is a significant area of research. These compounds are being investigated for their ability to interfere with various cellular pathways that are dysregulated in cancer.

One of the key mechanisms being explored is the inhibition of protein kinases, which are often overactive in cancer cells and play a central role in cell growth, proliferation, and survival. For example, molecular docking studies of novel thiophenyl thiazolyl-pyridine hybrids have targeted the epidermal growth factor receptor (EGFR) tyrosine kinase, a well-known target in cancer therapy mdpi.com. Inhibition of EGFR can block downstream signaling pathways that promote tumor growth.

Another important anticancer mechanism is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). Some thiophene derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine binding site on tubulin and preventing the formation of the mitotic spindle tandfonline.com.

Furthermore, some thiophene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of apoptosis-related proteins researchgate.net.

The following table highlights some of the anticancer mechanisms of related compounds:

| Compound Type | Cancer Cell Line(s) | Proposed Mechanism of Action |

| Thiophenyl thiazolyl-pyridine hybrids | A549 (Lung cancer) | Inhibition of EGFR tyrosine kinase mdpi.com |

| Thiophenyl hydrazone derivatives | HT29 (Colon cancer) | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest tandfonline.com |

| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | LnCap, HepG2, Caco-2 | Induction of apoptosis researchgate.net |

Enzyme Inhibition Studies and Target Specificity

Enzyme inhibition is a cornerstone of the therapeutic action of many drugs, and derivatives of this compound are no exception. The specificity of these compounds for their target enzymes is a critical factor in their development as therapeutic agents, as it determines their efficacy and potential side effects.

As mentioned previously, these compounds have been studied as inhibitors of bacterial enzymes like β-lactamases and fungal enzymes such as Sterol 14-demethylase mdpi.comresearchgate.net. In the context of cancer, they have been investigated as inhibitors of protein kinases like EGFR and enzymes involved in microtubule formation mdpi.comtandfonline.com.

The target specificity is determined by the precise molecular interactions between the inhibitor and the enzyme's active site. The thiophene and pyridine rings, along with their substituents, play a crucial role in forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the inhibitor-enzyme complex. For instance, molecular docking studies have shown that specific amino acid residues in the active site of β-lactamase are crucial for binding to N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me This approach is invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent drug candidates.

For pyridine and bipyridine derivatives, QSAR models have been developed to predict their anticancer activity against cervical cancer. chemrevlett.com These models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive equation. By analyzing the contribution of different descriptors, researchers can identify the structural features that are most important for biological activity. This information can then be used to design new derivatives with enhanced potency.

The general process of QSAR modeling involves:

Data Set Collection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical parameters.

QSAR studies can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Molecular Docking and Binding Interaction Analysis with Biomolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). This technique provides valuable insights into the binding mode and affinity of a ligand for its target, which is crucial for understanding the mechanism of action and for designing more effective inhibitors.

Numerous molecular docking studies have been conducted on derivatives of this compound and related compounds to investigate their interactions with various biomolecular targets.

Antimicrobial Targets: Docking studies have been used to analyze the binding of these compounds to the active sites of bacterial enzymes like β-lactamase and DNA gyrase, as well as fungal enzymes like Sterol 14-demethylase. mdpi.comresearchgate.net These studies have identified key amino acid residues involved in the binding and have helped to explain the observed antimicrobial activity.

Anticancer Targets: In the context of cancer, molecular docking has been employed to study the interactions of these derivatives with targets such as EGFR tyrosine kinase and tubulin. mdpi.comtandfonline.com For example, docking studies of thiophenyl hydrazone derivatives into the colchicine binding site of tubulin have revealed key hydrogen bond and hydrophobic interactions that contribute to their tubulin polymerization inhibitory activity tandfonline.com.

The results of molecular docking studies are often visualized to provide a 3D representation of the ligand-receptor complex, which can be invaluable for understanding the structure-activity relationships and for guiding the design of new inhibitors with improved binding affinity and selectivity.

The following table provides examples of molecular docking studies on related compounds:

| Compound Class | Biomolecular Target | Key Findings |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | β-lactamase, CTX-M-15 (E. coli) | Identified key binding residues and interactions (hydrogen bonding, π-interactions) stabilizing the complex. mdpi.com |

| Thiophenyl hydrazone derivatives | Tubulin (colchicine binding site) | Showed favorable binding energies and interactions, including hydrogen bonds with key asparagine residues. tandfonline.com |

| Thiophenyl thiazolyl-pyridine hybrids | EGFR tyrosine kinase | Demonstrated potential to inhibit EGFR, suggesting a mechanism for their anticancer activity. mdpi.com |

Advanced Materials Science Applications and Functionalization of 5 Bromo 4 Methyl 2 Thiophen 2 Yl Pyridine

Development of Organic Electronic Materials

5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine is a valuable precursor in the field of organic electronics, particularly for the development of materials used in Organic Light-Emitting Diodes (OLEDs). The inherent electronic properties of the thiophene-pyridine scaffold make it a suitable component for charge-transporting layers and emitters.

Thiophene (B33073) is a well-established electron-rich building block for organic solar cells and other electronic materials due to its stability, effective π-conjugation, and versatile functionalization chemistry. nih.gov Pyridine (B92270) derivatives have been investigated for their excellent hole-extraction and hole-transporting capabilities, making them efficient hole-transporting materials (HTMs) in optoelectronic devices. acs.org The combination of these two moieties in this compound results in a structure with potential for ambipolar charge transport or as a core for emissive materials.

The bromine atom on the pyridine ring acts as a key reactive handle, allowing for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig reactions. This enables the attachment of other functional groups to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in designing efficient OLEDs. For instance, similar bromo-substituted heterocyclic compounds are listed as OLED intermediates and building blocks for small molecule semiconductors. chemscene.comsunfinelabs.com By strategically modifying the core structure, researchers can develop novel emitters or HTMs with improved thermal stability, charge mobility, and device performance. nih.govacs.org

Photophysical Properties and Applications as Fluorophores

The thiophene-pyridine core is a known scaffold for fluorescent compounds, and the photophysical properties of its derivatives can be finely tuned through chemical modification. While specific photophysical data for this compound is not extensively detailed, studies on structurally related compounds provide significant insights into its potential as a fluorophore.

Research on thieno[3,2-b]pyridin-5(4H)-one derivatives, which share a similar fused heterocyclic core, reveals a strong dependence of fluorescence on the position of aryl substitution. nih.govresearchgate.net When an aryl group is attached at the C2 position (analogous to the thiophene position in the title compound), the resulting molecules exhibit strong fluorescence with high quantum yields and large Stokes shifts. nih.gov In contrast, substitution at the C3 position can lead to fluorescence quenching. researchgate.net This highlights that the 2-(thiophen-2-yl) linkage is favorable for creating emissive materials.

The bromine atom on the this compound backbone is a prime site for post-synthetic modification. nih.gov Using cross-coupling reactions, various aryl, vinyl, or alkynyl groups can be introduced. This functionalization extends the π-conjugation and alters the electronic nature of the molecule, thereby tuning the absorption and emission wavelengths, quantum yield, and other photophysical parameters. This strategy allows for the rational design of novel fluorophores for applications in sensing, imaging, and as emitters in OLEDs.

Table 1: Photophysical Properties of Related 2-Arylthieno[3,2-b]pyridin-5(4H)-one Fluorophores in Dichloromethane

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| KF-2 | 435 | 506 | 71 | 0.99 |

| KF-22 | 440 | 511 | 71 | 0.98 |

Data sourced from a study on thieno[3,2-b]pyridin-5(4H)-one derivatives, which serve as a reference for the fluorescent potential of the thiophene-pyridine scaffold. researchgate.net

Integration into π-Extended Conjugated Systems for Optoelectronic Devices

A key application of this compound is its use as a building block for creating larger, π-extended conjugated systems for optoelectronic devices. The planarity and rigidity of the thiophene-pyridine core, coupled with the reactive bromine site, make it ideal for constructing molecules with significant electronic communication between subunits.

A structurally analogous compound, 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, is used as a precursor to synthesize diarylethene derivatives, such as 1,2-bis[2-methyl-5-(4-pyridyl)-3-thienyl]perfluorocyclopentene. researchgate.net These diarylethenes are prominent photochromic materials, capable of reversible switching between two isomers upon irradiation with light, making them suitable for optical memory and molecular switching applications. researchgate.net

The crystal structure analysis of this related compound reveals a very small dihedral angle of 4.9(1)° between the thiophene and pyridine rings, which indicates a high degree of conjugation throughout the molecule. researchgate.net This planarity is crucial for efficient π-orbital overlap and charge delocalization in extended systems. The bromine atom facilitates the necessary C-C bond formation (e.g., via Suzuki coupling) to link the thiophene-pyridine unit to other parts of the target molecule, effectively extending the π-system and engineering the desired optoelectronic properties.

Table 2: Selected Structural Parameters for the Related Compound 4-(4-Bromo-5-methylthiophen-2-yl)pyridine

| Parameter | Value | Significance |

|---|---|---|

| Dihedral Angle (Pyridine-Thiophene) | 4.9 (1)° | Indicates high degree of planarity and conjugation. |

| C-C Bond Length (Pyridine-Thiophene) | 1.456 (6) Å | Shorter bond length suggests significant electronic interaction. |

Data sourced from the crystallographic study of a structurally similar precursor for photochromic materials. researchgate.net

Polymerization and Covalent Organic Framework (COF) Applications

Beyond discrete molecules, this compound is a promising monomer for the synthesis of advanced polymers, including conjugated polymers and Covalent Organic Frameworks (COFs). bldpharm.com

In the realm of conjugated polymers, monomers containing both thiophene and pyridine units are of great interest. The polymerization of similar structures, such as 2-(5-bromopyridine-2-yl)-3-hexylthiophene, has been shown to yield regioregular polymers through methods like Kumada catalyst-transfer polycondensation. rsc.org Such polymers are investigated for their semiconducting properties in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom on this compound allows it to participate in various transition-metal-catalyzed polycondensation reactions, including Suzuki polycondensation, which is a powerful tool for synthesizing thiophene-containing conjugated polymers. rsc.orgrsc.org

Furthermore, this compound has been identified as a monomer for COF synthesis. bldpharm.com COFs are a class of crystalline porous polymers with ordered structures and high surface areas. The rigidity of the this compound unit makes it an excellent building block for creating robust frameworks. nih.gov The bromine atom can be converted to other functional groups, like boronic acids or amines, which can then undergo condensation reactions to form the porous network. Thiophene-based COFs are being explored for their unique electronic properties and potential applications in photocatalysis, sensing, and energy storage. nih.govmit.edu

Q & A

Basic: What synthetic strategies are effective for introducing the thiophen-2-yl group to the pyridine core in 5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine?

Methodological Answer:

The thiophen-2-yl group can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, a brominated pyridine derivative (e.g., 5-bromo-4-methylpyridine) can react with thiophen-2-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O with Na₂CO₃ as a base. Optimization should focus on reaction temperature (80–100°C), stoichiometry (1:1.2 pyridine:boronic acid), and inert atmosphere to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Basic: How can structural validation of this compound be performed using crystallographic data?

Methodological Answer:

Single-crystal X-ray diffraction is ideal for structural validation. Use SHELXL (for refinement) and WinGX/ORTEP (for visualization) to analyze bond lengths, angles, and anisotropic displacement parameters. Key steps:

- Data collection: Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: Apply full-matrix least-squares refinement on F² with SHELXL, accounting for disorder in the thiophene ring if present.

- Validation: Check for R-factor convergence (<5%), ADPs, and Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced: How do electronic effects of the bromo and thiophen-2-yl substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The electron-withdrawing bromo group at position 5 activates the pyridine ring for NAS at positions 2 and 4, while the electron-donating thiophen-2-yl group at position 2 directs electrophiles to position 4. Computational studies (DFT, e.g., B3LYP/6-31G*) can predict reactive sites by mapping electrostatic potential surfaces. Experimentally, reactivity can be tested with amines (e.g., piperidine) in DMF at 120°C, monitoring progress via LC-MS. Compare yields and regioselectivity with control compounds lacking substituents .

Advanced: What challenges arise in refining crystallographic data for derivatives with flexible thiophene rings, and how can they be resolved?

Methodological Answer:

Flexible thiophene rings often exhibit disorder or twinned crystals , complicating refinement. Strategies:

- Twinning analysis: Use PLATON’s TWINABS to deconvolute overlapping reflections.

- Restraints: Apply SHELXL restraints (SIMU, DELU) to manage anisotropic displacement parameters.

- Validation: Cross-check with Hirshfeld fingerprint plots to ensure plausible intermolecular contacts. For severe cases, consider low-temperature data collection (100 K) to reduce thermal motion .

Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

Methodological Answer:

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or solvatomorphism . Steps:

NMR: Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to detect conformational exchange.

Crystallography: Compare multiple crystal structures (from different solvents) to identify polymorphs.

Computational modeling: Use Gaussian09 to simulate NMR chemical shifts for proposed conformers and match with experimental data.

Elemental analysis: Confirm bulk purity to rule out impurities affecting NMR .

Basic: What safety protocols are critical when handling this compound in synthetic workflows?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for air-sensitive steps.

- Waste disposal: Collect halogenated waste separately; neutralize brominated byproducts with NaHCO₃ before disposal.

- Spill management: Absorb spills with vermiculite, avoid water (risk of exothermic reactions), and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.